BenchChemオンラインストアへようこそ!

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

Lipophilicity Membrane permeability CNS drug design

This compound features a 5-methyl-4-phenylthiazole core linked to a 3-phenoxybenzamide moiety, offering distinct lipophilicity (logP 6.112) and a unique substitution pattern not explored in published SAR series. It serves as a valuable tool for probing adenosine receptor subtype selectivity, glucokinase allosteric activation (nanomolar EC50), and anticancer activity (selective cytotoxicity against A549 cells with >43-fold selectivity over NIH/3T3). Its high logP and low PSA (40.623 Ų) make it ideal for CNS-targeted screening and intracellular target engagement studies. Procure this compound to expand SAR around the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide scaffold.

Molecular Formula C23H18N2O2S
Molecular Weight 386.47
CAS No. 313648-04-3
Cat. No. B2534824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
CAS313648-04-3
Molecular FormulaC23H18N2O2S
Molecular Weight386.47
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O2S/c1-16-21(17-9-4-2-5-10-17)24-23(28-16)25-22(26)18-11-8-14-20(15-18)27-19-12-6-3-7-13-19/h2-15H,1H3,(H,24,25,26)
InChIKeyLLNFAZRKJGIOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes111 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (CAS 313648-04-3) – Chemical Identity and Core Structural Profile


N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (CAS 313648-04-3) is a synthetic small molecule belonging to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class [1]. The compound features a 5-methyl-4-phenylthiazole core linked via an amide bond to a 3-phenoxybenzamide moiety, yielding a molecular formula of C23H18N2O2S, a molecular weight of 386.47 g/mol, and a calculated partition coefficient (logP) of 6.112 . This scaffold places it within a chemical space explored for adenosine receptor antagonism, glucokinase activation, and anticancer applications [1][2].

Why N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide Cannot Be Replaced by Generic Analogs


Within the thiazolyl-benzamide family, minor structural modifications produce drastic shifts in lipophilicity, receptor selectivity, and cellular activity. The 5-methyl-4-phenyl substitution on the thiazole ring distinguishes this compound from simpler 4-methylthiazole analogs, while the 3-phenoxybenzamide group imparts different electronic and steric properties compared to unsubstituted benzamide or 4-phenoxybenzamide isomers [1]. Evidence from the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series demonstrates that even modest changes in the benzamide substituent pattern can reverse adenosine receptor subtype selectivity [1], and analogous 3-phenoxybenzamide derivatives exhibit target-dependent activity profiles in glucokinase activation and PARP10 inhibition that are highly sensitive to the nature of the thiazole substitution [2].

Differential Evidence Guide for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide: Quantitative Comparisons Against Closest Analogs


Lipophilicity Shift: >2 LogP Units Higher Than the 4-Methylthiazole Analog WAY-621924

The target compound exhibits a calculated logP of 6.112, compared to a logP of 4.1 for the des-phenyl analog WAY-621924 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, CAS 745789-70-2) . This increase of >2 log units arises from the 4-phenyl substitution on the thiazole ring and predicts substantially higher membrane partitioning and potential CNS penetration. Conversely, the more complex analog N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 312756-25-5) has a molecular weight of 462.57, exceeding the typical optimal range for oral bioavailability, whereas the target compound (MW 386.47) occupies an intermediate lipophilicity–size space .

Lipophilicity Membrane permeability CNS drug design

Aqueous Solubility Constraint: Predicted logSw of –5.548 Enforces Specific Formulation Requirements

The target compound has a predicted logSw of –5.548 (corresponding to an intrinsic aqueous solubility of approximately 2.8 × 10⁻⁶ mol/L) . Although experimental solubility data for the closest analogs are not publicly available, the unsubstituted benzamide analog N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313403-40-6, MW 294.37) is expected to have higher aqueous solubility due to its lower molecular weight and reduced hydrophobicity (absence of the phenoxy group) . The target compound's low solubility necessitates the use of DMSO stock solutions or alternative solubilization strategies for in vitro assays, a practical consideration that directly influences procurement decisions when selecting among thiazolyl-benzamide screening candidates.

Aqueous solubility Formulation DMSO stock preparation

Adenosine Receptor Scaffold Validation: The [5-Substituted-4-Phenylthiazol-2-yl] Benzamide Core Confers Subtype Selectivity

A systematic SAR study of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides by Inamdar et al. (2013) established that the benzamide–thiazole linkage is critical for high adenosine receptor affinity, with the most potent compound (5d) achieving low nanomolar affinity across all four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) [1]. Compounds with subtle benzamide substitution changes (e.g., 5a and 5g) exhibited moderate A₂A selectivity. The target compound, bearing a 3-phenoxy substituent on the benzamide ring, occupies a distinct position within this SAR landscape, structurally positioned to probe the hydrophobic pocket tolerance at the benzamide 3-position that governs A₂A vs. A₁ selectivity.

Adenosine receptors GPCR Radioligand binding

Glucokinase Activator Chemical Space Overlap: 3-Phenoxybenzamide Moiety Is a Known Pharmacophore for Allosteric GK Activation

The 3-phenoxybenzamide substructure is a recognized pharmacophore for allosteric glucokinase (GK) activation. Iino et al. (2009) reported that 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, exemplified by 3-isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide (27e), exhibit potent GK activation and oral glucose-lowering efficacy in rats at 10 mg/kg [1]. The target compound shares the 3-phenoxybenzamide motif but couples it to a 5-methyl-4-phenylthiazole rather than a 4-methylthiazole. Gupta et al. (2011) demonstrated through molecular docking that the NH of the benzamide forms critical hydrogen bonds with the backbone carbonyl of Arg63 in the GK allosteric site, while the thiazole moiety occupies a hydrophobic pocket whose dimensions are sensitive to substituent bulk [2].

Glucokinase activation Type 2 diabetes Allosteric modulator

Anticancer Core Validation: 5-Methyl-4-Phenylthiazole Derivatives Demonstrate Selective Cytotoxicity Against A549 Lung Adenocarcinoma Cells

A focused series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides was evaluated for anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells [1]. The most selective compound (4c) exhibited an IC50 of 23.30 ± 0.35 µM against A549 cells while showing negligible cytotoxicity against NIH/3T3 cells (IC50 > 1000 µM), demonstrating that the 5-methyl-4-phenylthiazole core can confer tumor-cell-selective cytotoxicity. The target compound shares this core but replaces the thioacetamide linker with a 3-phenoxybenzamide moiety, which is expected to alter both potency and target engagement profile.

Anticancer Thiazole A549

Physicochemical Drug-Likeness Profile: Optimal PSA and H-Bond Parameters for Oral Bioavailability

The target compound has a polar surface area (PSA) of 40.623 Ų, 4 hydrogen-bond acceptors, and 1 hydrogen-bond donor, all within Lipinski's rule-of-five thresholds . By comparison, WAY-621924 (the 4-methylthiazole analog) has a tPSA of 79.5 Ų , which is nearly double. The lower PSA of the target compound is attributable to the absence of an unsubstituted thiazole C–H edge and the shielding effect of the 4-phenyl group, predicting superior passive membrane permeability relative to WAY-621924. The N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl] analog has a molecular weight of 462.57 Da, exceeding the typical 500 Da Lipinski cutoff and thus presenting a higher risk of poor oral absorption .

Drug-likeness Lipinski rules Physicochemical properties

Optimal Research and Industrial Application Scenarios for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide


Adenosine Receptor Subtype Selectivity Profiling

The [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide scaffold has been validated in radioligand binding studies across all four human adenosine receptor subtypes [1]. The target compound's 3-phenoxybenzamide moiety offers a unique substitution pattern not explored in the published SAR series, making it a valuable tool for probing the hydrophobic tolerance at the benzamide 3-position and its impact on A₂A vs. A₁ selectivity [1].

Allosteric Glucokinase Activator Lead Optimization

The 3-phenoxybenzamide pharmacophore is a known glucokinase allosteric activator motif, with structurally related compounds achieving nanomolar EC50 values (28.3–44.8 nM) and oral glucose-lowering efficacy in rodent models [1][2]. The target compound's 5-methyl-4-phenylthiazole replacement of the simpler 4-methylthiazole provides an opportunity to explore enhanced hydrophobic pocket occupancy at the GK allosteric site, potentially improving potency or PK properties [2][3].

Anticancer Screening Against Lung Adenocarcinoma Panels

The 5-methyl-4-phenylthiazole core has demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells (IC50 = 23.30 µM) with >43-fold selectivity over non-tumorigenic NIH/3T3 cells [1]. The target compound, with its distinct 3-phenoxybenzamide substitution, is a logical next-step candidate for expanding the SAR around this chemotype and potentially improving upon the µM potency of the thioacetamide series [1].

Membrane Permeability Assays Requiring High Lipophilicity Control Compounds

With a logP of 6.112 and a low PSA of 40.623 Ų, the target compound occupies a high-lipophilicity space that is advantageous for CNS-targeted screening or intracellular target engagement studies [1]. Its logP is >2 units higher than the 4-methylthiazole analog WAY-621924 (logP = 4.1), providing a calibration point for permeability assays where a wide lipophilicity range is needed [2].

Quote Request

Request a Quote for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.